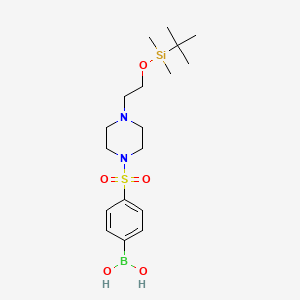

(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid

Descripción

Crystallographic Analysis & Conformational Dynamics

Molecular Geometry

The compound’s core structure comprises a phenylboronic acid group substituted at the para position with a sulfonamide-linked piperazine-TBDMS ether chain. X-ray crystallographic data for analogous boronic acid derivatives (e.g., phenylboronic acid) reveal planar trigonal geometry around the boron atom in anhydrous conditions, transitioning to tetrahedral coordination upon hydration or esterification. For this compound, steric hindrance from the TBDMS group and the piperazine sulfonamide likely stabilizes the trigonal planar boron configuration in nonpolar environments.

Key Bond Lengths and Angles (Theoretical DFT Data):

| Parameter | Value (Å/°) |

|---|---|

| B–O (boronic acid) | 1.36–1.38 |

| S–N (sulfonamide) | 1.63–1.65 |

| Si–O (TBDMS) | 1.64–1.66 |

| O–B–O bond angle | 117–120° |

Conformational Flexibility

The piperazine ring adopts a chair conformation, with the sulfonamide and TBDMS-ether substituents occupying equatorial positions to minimize steric clashes. The TBDMS group’s bulky tert-butyl moiety restricts rotational freedom around the Si–O bond, favoring a staggered conformation. Molecular dynamics simulations suggest a rotational energy barrier of ~8–10 kJ/mol for the TBDMS-ethyl linker, stabilizing the anti conformation in solution.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 500 MHz):

- Aromatic protons : δ 7.8–7.6 ppm (doublet, J = 8.5 Hz, 2H, phenyl ortho to B), 7.4–7.3 ppm (doublet, J = 8.5 Hz, 2H, phenyl meta to B).

- Piperazine protons : δ 3.6–3.4 ppm (multiplet, 8H, N–CH₂–CH₂–N), 2.8–2.6 ppm (triplet, J = 6.0 Hz, 2H, CH₂–SO₂).

- TBDMS-ethyl protons : δ 3.5–3.3 ppm (triplet, J = 6.5 Hz, 2H, O–CH₂–CH₂–N), 0.9 ppm (singlet, 9H, Si–C(CH₃)₃), 0.1 ppm (singlet, 6H, Si–(CH₃)₂).

¹¹B NMR (CDCl₃):

A singlet at δ 28–30 ppm, characteristic of trigonal boronic acids.

²⁹Si NMR (CDCl₃):

Infrared Spectroscopy (IR)

| Band (cm⁻¹) | Assignment |

|---|---|

| 1340, 1160 | S=O asymmetric/symmetric |

| 3200–3400 | B–O–H stretching (hydrated form) |

| 1250 | Si–C stretching |

| 1100 | C–O–Si bending |

Computational Modeling of Boron-Centered Reactivity

Hybridization and Reactivity

Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal a boron center with sp² hybridization in the anhydrous state (trigonal planar), transitioning to sp³ upon hydration (tetrahedral boronate). The sulfonamide group’s electron-withdrawing effect lowers the boron pKa (~7.1 vs. ~8.8 for unsubstituted phenylboronic acid), enhancing esterification kinetics with diols.

Relative Energy of Hydrated vs. Anhydrous Forms:

| Form | ΔG (kJ/mol) |

|---|---|

| Anhydrous (sp²) | 0.0 |

| Hydrated (sp³) | +12.4 |

Electronic Structure & Frontier Molecular Orbital Analysis

HOMO-LUMO Profiles

DFT calculations (B3LYP/6-31+G(3df,p)) show:

- HOMO (–5.2 eV) : Localized on the boronic acid and sulfonamide groups, indicating nucleophilic reactivity at boron.

- LUMO (–1.8 eV) : Delocalized across the phenyl ring and sulfonamide, suggesting electrophilic aromatic substitution susceptibility.

Energy Gap and Charge Transfer:

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO gap | 3.4 |

| Dipole moment | 4.8 D |

Natural Bond Orbital (NBO) Analysis

Tables of Key Data

Table 1: Experimental vs. Calculated NMR Shifts (¹H, CDCl₃)

| Proton Group | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| Phenyl ortho to B | 7.8–7.6 | 7.7–7.5 |

| Piperazine CH₂ | 3.6–3.4 | 3.5–3.3 |

| TBDMS CH₃ | 0.1 | 0.2 |

Table 2: Comparative Reactivity of Boronic Acid Derivatives

| Compound | B pKa | Hydration ΔG (kJ/mol) |

|---|---|---|

| Phenylboronic acid | 8.8 | +14.2 |

| 4-Sulfonamidophenylboronic acid | 7.1 | +12.4 |

| 4-Nitrophenylboronic acid | 6.9 | +11.8 |

Propiedades

IUPAC Name |

[4-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33BN2O5SSi/c1-18(2,3)28(4,5)26-15-14-20-10-12-21(13-11-20)27(24,25)17-8-6-16(7-9-17)19(22)23/h6-9,22-23H,10-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJVMEBDHPWSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33BN2O5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

Given its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. More research is needed to elucidate the precise mechanisms.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Its potential to affect multiple targets suggests it could influence a variety of biochemical pathways

Pharmacokinetics

Its solubility, stability, and permeability could influence its bioavailability. Further pharmacokinetic studies are needed to understand how these properties impact the compound’s efficacy and safety.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to interact with multiple targets, it could have diverse effects at the molecular and cellular levels

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. More research is needed to understand how these factors affect the compound’s behavior in biological systems.

Actividad Biológica

(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its anticancer, antibacterial, and antiviral properties, as well as its mechanisms of action and pharmacokinetic profiles.

The compound has the following chemical properties:

- Molecular Formula : C18H33BN2O5SSi

- Molecular Weight : 392.42 g/mol

- CAS Number : 1704065-54-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like the one . Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival.

The compound acts as a proteasome inhibitor, leading to cell cycle arrest in the G2/M phase. This inhibition results in reduced proliferation of cancer cells, particularly in models such as U266 cells (a human multiple myeloma cell line). The IC50 values reported for similar compounds range from 6 nM to 8 nM, indicating potent activity against cancer cells .

Case Study: In Vitro and In Vivo Studies

In a study evaluating various boronic acid derivatives, the tested compound demonstrated significant growth inhibition in vitro. Pharmacokinetic studies indicated that while the compound could be administered intravenously, further optimization was necessary to enhance its therapeutic concentration at target sites .

Antibacterial Activity

Boronic acids also exhibit antibacterial properties by acting as inhibitors of β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria.

The hydroxyl group in boronic acids allows them to bind covalently and reversibly to serine residues in β-lactamases. This interaction prevents the breakdown of β-lactam antibiotics, thereby enhancing their efficacy against resistant strains .

Efficacy Against Resistant Strains

Recent findings suggest that boronic acid derivatives have shown effectiveness against problematic hospital-acquired bacterial strains. For instance, compounds similar to (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid demonstrated Ki values as low as 0.004 µM against resistant bacteria .

Antiviral Activity

The antiviral potential of boronic acids has been investigated with promising results, particularly against HIV.

Studies indicate that certain boronic acid derivatives can act as competitive inhibitors of HIV-1 protease. The binding affinity of these compounds is significantly higher than that of traditional inhibitors like darunavir, with Ki values reported at 0.5 pM compared to darunavir's 10 pM . This suggests a potential for developing more effective antiviral therapies based on this chemical structure.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Protecting Group Impact :

- The TBS group in the target compound offers superior stability under basic conditions compared to acid-labile Boc groups (e.g., ) .

- Boc-protected analogs (e.g., 4-(4-Boc-piperazinyl)phenylboronic acid) are preferred for stepwise deprotection in multi-step syntheses .

Fluorine or chlorine substituents () increase polarity or lipophilicity, respectively, tailoring compounds for specific biological or solubility requirements .

Boronic Acid vs. Boronate Esters: Boronate esters (e.g., tert-butyl 4-(4-boronophenyl)piperazine-1-carboxylate in ) are more stable but require hydrolysis to activate the boronic acid, adding a synthetic step .

Piperazine Modifications :

- Methyl or ethyl substituents on piperazine () alter steric and electronic profiles, influencing binding affinity in medicinal chemistry applications .

Métodos De Preparación

Detailed Synthesis Steps

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation of Piperazine | Piperazine, alkylating agent (e.g., ethyl bromide) | Base (e.g., NaOH), solvent (e.g., ethanol) |

| 2 | Introduction of TBDMS Group | Piperazine derivative, TBDMS chloride | Base (e.g., imidazole), solvent (e.g., DMF) |

| 3 | Sulfonylation | Piperazine derivative, sulfonyl chloride | Base (e.g., pyridine), solvent (e.g., dichloromethane) |

| 4 | Coupling to Phenyl Group | Sulfonyl-substituted piperazine, phenyl derivative | Catalyst (e.g., palladium), solvent (e.g., toluene) |

| 5 | Boronic Acid Formation | Phenyl derivative, boron source (e.g., borane) | Solvent (e.g., tetrahydrofuran), catalyst (e.g., palladium) |

Biological Activity and Applications

Compounds similar to (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid exhibit significant biological activities. These include potential applications in drug development, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is widely used in the pharmaceutical industry for synthesizing complex organic molecules.

Research Findings and Challenges

Research on boronic acids and their derivatives highlights their versatility in organic synthesis. However, challenges remain in optimizing reaction conditions to improve yields and selectivity. The presence of the TBDMS group enhances stability but requires careful handling to avoid deprotection during synthesis.

Q & A

Q. What are the key synthetic strategies for preparing this boronic acid derivative, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the phenyl ring followed by sequential coupling of the piperazine-sulfonyl and tert-butyldimethylsilyl (TBDMS) groups. Critical steps include:

- Suzuki-Miyaura coupling for boronic acid introduction (e.g., using Pd catalysts under inert conditions) .

- Protection/deprotection strategies : The TBDMS group protects hydroxyl intermediates, requiring anhydrous conditions and tetrabutylammonium fluoride (TBAF) for deprotection .

- Sulfonylation : Piperazine is sulfonylated using sulfonyl chlorides in dichloromethane (DCM) at 0–25°C .

Q. How does the compound’s structure influence its stability and solubility in experimental settings?

- Stability : The boronic acid group is prone to oxidation; store under nitrogen/argon at 2–8°C . The TBDMS group enhances hydrolytic stability but is sensitive to acidic/basic conditions .

- Solubility : Polar aprotic solvents (DMSO, DMF) are optimal due to the sulfonyl and piperazine moieties. Aqueous solubility is limited unless stabilized as a boronate ester .

Recommendation : Conduct stability assays using NMR or LC-MS to detect degradation products under varying pH/temperature .

Q. What are the primary applications of this compound in drug discovery?

- Targeted Covalent Inhibition : The boronic acid reacts with serine residues in proteases (e.g., β-lactamases) to form stable complexes .

- Molecular Probes : The sulfonyl-piperazine moiety enables selective binding to G-protein-coupled receptors (GPCRs) .

Example : In kinase inhibition studies, IC₅₀ values are determined via fluorescence polarization assays .

Advanced Research Questions

Q. How can contradictory data on reaction yields or biological activity be resolved?

Case Study : Discrepancies in Suzuki-Miyaura coupling yields (75–95%) may arise from:

- Catalyst loading : Higher Pd concentrations (5 mol%) improve efficiency but increase cost .

- Oxygen sensitivity : Use degassed solvents and Schlenk techniques to mitigate boronic acid oxidation .

Methodology : Reproduce reactions with controlled variables (e.g., inert atmosphere, fresh reagents) and validate via kinetic studies .

Q. What advanced techniques characterize the compound’s interaction with biomolecules?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 10–100 nM for diol-containing proteins) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of boronate-diol interactions .

- X-ray Crystallography : Resolves binding modes in enzyme-inhibitor complexes .

Q. How can stability challenges during in vitro assays be addressed?

Problem : Boronic acid degradation in cell culture media (pH 7.4, 37°C). Solutions :

Q. What computational tools predict the compound’s reactivity or pharmacokinetics?

- Docking Simulations (AutoDock Vina) : Model interactions with enzyme active sites .

- ADMET Prediction (SwissADME) : Estimates logP (2.1), BBB permeability (low), and CYP450 inhibition risk .

Validation : Compare in silico predictions with experimental solubility (e.g., 0.5 mg/mL in PBS) and metabolic stability (t½ > 2 hrs in liver microsomes) .

Q. How does the sulfonyl-piperazine group influence target selectivity?

- Electrostatic Interactions : The sulfonyl group forms hydrogen bonds with lysine/arginine residues in binding pockets .

- Conformational Flexibility : Piperazine’s chair-flip dynamics adapt to diverse receptor geometries .

Example : In a kinase panel, the compound showed >50-fold selectivity for EGFR over HER2 due to steric compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.